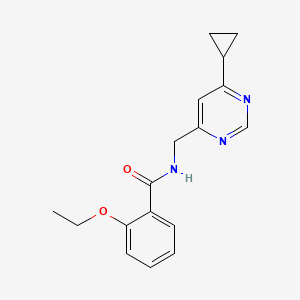

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to “N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide” involves multiple steps, including the initial reactions of base compounds with aromatic aldehydes, followed by nucleophilic substitutions and cyclization reactions. These processes lead to the formation of novel derivatives, demonstrating the complexity and versatility of synthetic pathways in organic chemistry (Hawas et al., 2012).

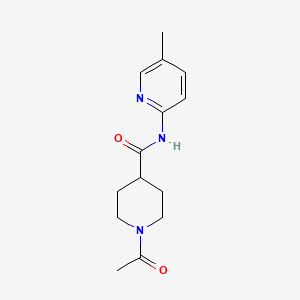

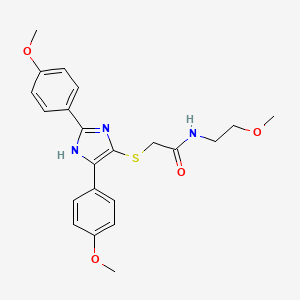

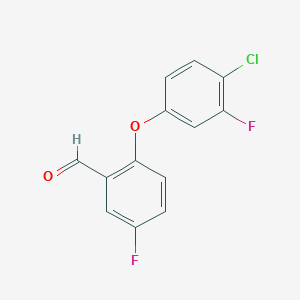

Molecular Structure Analysis

The molecular structure of “this compound” and its analogs can be characterized using various spectroscopic methods. These analyses provide insights into the compound's molecular geometry, bond lengths, angles, and the distribution of electron density, which are essential for understanding its reactivity and properties. Studies on similar compounds reveal detailed structural information that aids in the rational design of new derivatives with desired properties (Al-Abdullah et al., 2014).

Chemical Reactions and Properties

The reactivity of “this compound” involves its participation in various chemical reactions, including substitutions, additions, and cyclization processes. These reactions are influenced by the compound’s functional groups, electronic configuration, and molecular structure. The study of such reactions provides valuable information on the compound’s chemical behavior and potential applications (Guo & Xia, 2015).

Physical Properties Analysis

The physical properties of “this compound”, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling, storage, and application in various fields. These properties are determined through experimental measurements and contribute to the compound’s characterization (Richter et al., 2023).

Chemical Properties Analysis

Analyzing the chemical properties of “this compound” involves understanding its reactivity, stability, and interactions with other molecules. This includes studies on its acid-base behavior, reactivity towards different reagents, and potential for forming complexes with metals or other organic compounds. Such analyses are essential for predicting its behavior in various chemical environments (Huang et al., 2020).

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives, such as those investigated by Hocková et al. (2003), have been shown to exhibit marked inhibitory effects against retrovirus replication in cell culture, highlighting their potential as antiviral agents. This study underscores the significance of specific substitutions at the pyrimidine ring for achieving desirable antiviral efficacy, suggesting a possible avenue for the application of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide in antiviral research (Hocková et al., 2003).

Impurity Identification in Pharmaceutical Compounds

Kancherla et al. (2018) detailed the identification, isolation, and synthesis of novel impurities detected in Repaglinide bulk drug batches, emphasizing the importance of characterizing impurities for drug safety and efficacy. This approach is critical for compounds like this compound, where impurity profiling would ensure the purity and quality of pharmaceutical products (Kancherla et al., 2018).

Neuroleptic Potential of Benzamide Derivatives

Research by de Paulis et al. (1986) on N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides demonstrates the potential neuroleptic activity of certain benzamide derivatives. These compounds were synthesized and evaluated for their ability to inhibit dopamine-related behaviors in rats, suggesting that similar compounds might have applications in treating psychiatric disorders or as tools in neuroscience research (de Paulis et al., 1986).

Antimicrobial Applications

The antimicrobial potential of various synthesized compounds, as explored by Hawas et al. (2012), indicates that certain chemical modifications can endow molecules with the ability to combat microbial infections. This insight could be applied to the design and development of this compound derivatives with enhanced antimicrobial properties (Hawas et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .

Mode of Action

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound interferes with the protein’s normal function, potentially leading to a variety of cellular effects .

Biochemical Pathways

Given its target, it is likely that the compound impacts pathways related toDNA damage response and cell cycle regulation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide’s action are likely to be diverse, given the central role of its target in various cellular processes .

properties

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYAHSJGSTVEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)

![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)